molecular formula C20H21NO B5123970 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one

5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No. B5123970
M. Wt: 291.4 g/mol
InChI Key: SBIJVGAUTKKKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one, also known as TPD, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. TPD is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 345.42 g/mol. This compound has a unique structure that makes it an attractive target for researchers interested in developing new drugs and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one is not well understood. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have a wide range of potential applications, which makes it an attractive target for researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to predict its effects in various biological systems.

Future Directions

There are many potential future directions for research on 5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one. One area of research that has received particular attention is the development of new materials for use in electronic devices. Researchers are also interested in exploring the potential use of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, researchers are interested in exploring the potential use of this compound in the development of new drugs with unique mechanisms of action.

Synthesis Methods

5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one can be synthesized through a variety of methods. One common method involves the reaction of 2,4-pentanedione with tert-butylamine and benzaldehyde. The resulting product is then subjected to a cyclization reaction to form this compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

5-tert-butyl-3,3-diphenyl-1,3-dihydro-2H-pyrrol-2-one has been studied extensively for its potential use in various scientific research applications. One area of research that has received particular attention is the development of new materials. This compound has been shown to have unique electronic and optical properties that make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

properties

IUPAC Name

5-tert-butyl-3,3-diphenyl-1H-pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-19(2,3)17-14-20(18(22)21-17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIJVGAUTKKKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.